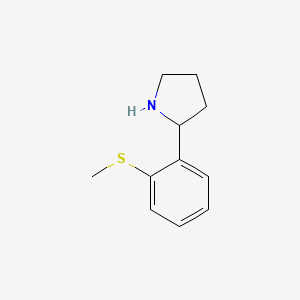

2-(2-(Methylthio)phenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

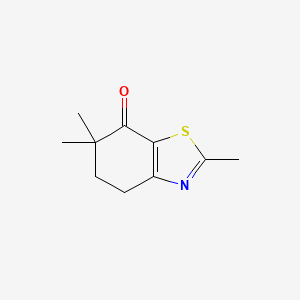

“2-(2-(Methylthio)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NS . It has a molecular weight of 193.31 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(2-(Methylthio)phenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring through a sulfur atom . The InChI code for this compound is 1S/C11H15NS/c1-13-11-7-3-2-5-9 (11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 .Physical And Chemical Properties Analysis

“2-(2-(Methylthio)phenyl)pyrrolidine” has a molecular weight of 193.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 193.09252066 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 13 .Wissenschaftliche Forschungsanwendungen

Organocatalysis in Chemical Synthesis

2-(2-(Methylthio)phenyl)pyrrolidine derivatives have been utilized as organocatalysts in chemical reactions. For example, derivatives of pyrrolidine, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, have shown efficiency as organocatalysts in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additives (Singh et al., 2013).

Synthesis of Heterocyclic Compounds

Pyrrolidines are crucial in the synthesis of heterocyclic organic compounds, which have diverse applications in medicine, such as in the production of drugs, and in industry, for example, as dyes or agrochemical substances. Studies on pyrrolidines, including 2-(2-(Methylthio)phenyl)pyrrolidine, contribute significantly to the development of synthetic methods for these compounds. For instance, the [3+2] cycloaddition reaction involving N-methyl azomethine ylide and various nitropropenes has been investigated, leading to the production of unique pyrrolidine derivatives (Żmigrodzka et al., 2022).

Asymmetric Synthesis and Complex Formation

2-(2-(Methylthio)phenyl)pyrrolidine and its derivatives are also employed in asymmetric synthesis and complex formation. These compounds are used in reactions to form N-heterocyclic compounds with unique structures and potential applications in various fields, including pharmaceuticals and materials science. For instance, reactions involving lithium pyrrolidinide and methyl iodide have been used to synthesize dihydro-1H-pyrrolizine derivatives (Matsumura et al., 2000).

Catalysis and Anticancer Activity

Pyrrolidine derivatives, including those similar to 2-(2-(Methylthio)phenyl)pyrrolidine, have been explored for their catalytic properties and potential biological activities. For example, iodine-catalyzed reactions involving pyrrolidinone and thiophenol have led to the formation of pyrrolidin-2-one derivatives with notable in vitro anticancer activities (Ramachandran et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methylsulfanylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTYHQGKUJLXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Methylthio)phenyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)

![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)

![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)

![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)

![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)

![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)

![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)